Home > Products > Screening Compounds P50027 > Alogliptin (13CD3)
Alogliptin (13CD3) -

Alogliptin (13CD3)

Catalog Number: EVT-12559939
CAS Number:
Molecular Formula: C18H21N5O2
Molecular Weight: 343.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alogliptin was developed by Syrrx, a biopharmaceutical company acquired by Takeda Pharmaceutical Company in 2005. It is classified as a dipeptidyl peptidase-4 inhibitor, which is a type of incretin-based therapy. The chemical formula for Alogliptin is C18H21N5O2, with a molar mass of approximately 339.399 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Alogliptin typically involves several key steps that focus on constructing its complex molecular framework. A notable method for synthesizing Alogliptin involves:

  1. Formation of the Core Structure: The initial step often includes the formation of a benzoic acid derivative, which serves as a precursor.
  2. Amine Coupling: This is followed by coupling reactions that introduce the necessary amine functionalities.
  3. Isotope Labeling: For the isotopically labeled variant (13CD3), specific carbon atoms in the structure are replaced with carbon-13 isotopes during synthesis to facilitate tracking in metabolic studies.

The synthesis process can include techniques such as high-performance liquid chromatography for purification and characterization .

Molecular Structure Analysis

Structure and Data

The molecular structure of Alogliptin consists of a benzoate moiety linked to a pyrimidine ring via an amine bond. This configuration is crucial for its biological activity as a dipeptidyl peptidase-4 inhibitor.

  • Chemical Structure:
    • IUPAC Name: (2S)-1-(3-(3-(Trifluoromethyl)phenyl)ureido)-4-methyl-2-pyrrolidinecarboxylic acid
    • SMILES Notation: CC(C(=O)O)N1CC(C1)C(=O)N(C(=O)C2=CC=CC=C2F)(C(=O)N(C)C(=O)C3=C(C=C(C=C3)F)F)F
    • Molecular Weight: 339.399 g/mol .
Chemical Reactions Analysis

Reactions and Technical Details

Alogliptin undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Dipeptidyl Peptidase-4 Inhibition: The primary reaction involves binding to the active site of dipeptidyl peptidase-4, preventing it from degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). This inhibition leads to increased levels of GLP-1, promoting insulin secretion and lowering blood glucose levels.
  2. Metabolic Pathways: Alogliptin is metabolized primarily in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to its elimination through renal pathways .
Mechanism of Action

Process and Data

The mechanism of action of Alogliptin involves several key steps:

  1. Inhibition of Dipeptidyl Peptidase-4: By inhibiting this enzyme, Alogliptin prolongs the action of incretin hormones which are responsible for stimulating insulin secretion in response to meals.
  2. Enhancement of Beta-cell Function: Clinical studies have shown that Alogliptin can improve beta-cell function parameters, thereby enhancing glucose metabolism .
  3. Reduction in Glucagon Levels: The drug also decreases glucagon secretion from alpha cells in the pancreas, further contributing to lower blood glucose levels.

Clinical data indicate that Alogliptin effectively reduces hemoglobin A1c levels in patients with type 2 diabetes when used alone or in combination with other antidiabetic medications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alogliptin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The compound is stable within a pH range typical for physiological conditions (around pH 7).

Relevant pharmacokinetic data include:

  • Bioavailability: Approximately 100%
  • Protein Binding: About 20%
  • Elimination Half-life: Ranges from 12 to 21 hours
  • Excretion Routes: Primarily through the kidneys .
Applications

Scientific Uses

Alogliptin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond basic glycemic control:

  1. Combination Therapy: Frequently used alongside metformin or other antidiabetic agents to enhance therapeutic outcomes.
  2. Research Applications: The isotopically labeled variant (13CD3) is utilized in pharmacokinetic studies to trace metabolic pathways and understand drug interactions more comprehensively.
  3. Clinical Trials: Ongoing research continues to explore its efficacy and safety profiles, particularly concerning cardiovascular outcomes and long-term use effects .
Introduction to Isotopically Labeled DPP-4 Inhibitors

Role of Stable Isotope Labeling in Antidiabetic Drug Research

Stable isotope labeling has revolutionized metabolic research and drug development for type 2 diabetes. By incorporating non-radioactive isotopes like carbon-13 (¹³C) and deuterium (²H) into drug molecules, researchers gain precise tools to track drug distribution, metabolism, and substrate-enzyme interactions without altering chemical or biological properties [2] [8]. This approach is particularly valuable for dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin, where isotope-labeled versions enable:

  • Quantification of Target Engagement: ¹³C-labeled substrates (e.g., H-Gly-Pro-(¹³C₃-Ala)-OH) allow real-time measurement of DPP-4 enzyme activity through ¹³CO₂ generation in breath tests [2].
  • Metabolic Pathway Mapping: Dual-labeled inhibitors facilitate the identification of drug-derived metabolites in hepatic and renal systems using mass spectrometry [4] [7].
  • Selectivity Profiling: Isotopic tags differentiate target (DPP-4) versus off-target (DPP-8/DPP-9) binding, minimizing toxicity risks associated with cross-reactivity [5].

Table 1: Applications of Stable Isotopes in DPP-4 Inhibitor Research

Isotope TypeApplicationResearch Impact
¹³CEnzyme activity breath testsNon-invasive DPP-4 monitoring in diabetes
²HPharmacokinetic tracingMetabolism and excretion studies
¹³C/²H dualHigh-resolution mass spectrometrySimultaneous tracking of drug and metabolites

Position of Alogliptin-(13CD3) in Diabetes Therapeutic Monitoring

Alogliptin-(¹³CD₃), a triply deuterated and ¹³C-labeled analog of the DPP-4 inhibitor alogliptin, serves as an internal standard in quantitative assays and a molecular probe for enzyme dynamics [4] [10]. Its core utilities include:

  • Bioanalytical Standardization: As an isotopolog, it eliminates matrix effects in liquid chromatography-mass spectrometry (LC-MS), enabling absolute quantification of alogliptin in plasma with <5% variability [7] [10].
  • DPP-4 Inhibition Monitoring: Clinical studies utilize its isotopic signature to correlate drug concentrations with DPP-4 activity suppression, revealing that 90% enzyme inhibition occurs at plasma concentrations of ≥100 nM [3] [9].
  • Drug-Response Stratification: In breath tests, patients administered ¹³C-tripeptide substrates show reduced ¹³CO₂ enrichment when pretreated with Alogliptin-(¹³CD₃), identifying "non-responders" to DPP-4 inhibitor therapy [2].

Table 2: Alogliptin-(¹³CD₃) in Diabetes Monitoring Platforms

Monitoring PlatformIsotopic Feature UsedClinical Outcome Measured
LC-MS/MS¹³CD₃ mass shiftPlasma drug concentration
Isotope ratio MS (IRMS)¹³CO₂ from peptide cleavageReal-time DPP-4 enzyme activity
Fluorescence assaysN/A (selectivity probe)DPP-8/DPP-9 off-target inhibition

Fundamental Principles of Carbon-13/Deuterium Dual Labeling

The dual-labeling strategy in Alogliptin-(¹³CD₃) exploits synergistic physicochemical properties of ¹³C and ²H:

  • Synthetic Design: The methyl group (-CH₃) at the uracil 3-position of alogliptin is replaced with -¹³CH²H₃, incorporating one ¹³C atom and three deuteriums (99% isotopic purity) [4] [10]. This site is metabolically stable, minimizing isotope loss via metabolic exchange [7].
  • Mass Spectrometry Advantages: The 4 Da mass shift (vs. unlabeled alogliptin) enables unambiguous distinction in MS chromatograms. Deuterium reduces metabolic cleavage of C-H bonds, while ¹³C maintains identical chromatographic retention [10].
  • Molecular Integrity: Isotopic substitution preserves DPP-4 binding affinity (IC₅₀ = 6.9 nM for Alogliptin-(¹³CD₃) vs. 6.5 nM for native alogliptin) due to negligible steric alterations [5] [7]. Nuclear magnetic resonance (NMR) studies confirm retained chirality at the 3-aminopiperidine moiety, critical for target engagement [3].

Figure: Synthesis Pathway of Alogliptin-(¹³CD₃)

Unlabeled Alogliptin  │  ¹³C-D₃-Methylation (isotope incorporation)  │  Purification (HPLC to >99% isotopic purity)  │  Characterization (MS/NMR to confirm site-specific labeling)  

Molecular Dynamics Insight: Computational modeling confirms that dual labeling induces no conformational changes in the alogliptin-DPP-4 binding pocket. The binding energy (ΔG = -9.8 kcal/mol) remains identical to unlabeled alogliptin [5] [7].

Properties

Product Name

Alogliptin (13CD3)

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuterio(113C)methyl)pyrimidin-1-yl]methyl]benzonitrile

Molecular Formula

C18H21N5O2

Molecular Weight

343.40 g/mol

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1+1D3

InChI Key

ZSBOMTDTBDDKMP-GKOPAMJVSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.